tert-Butyl N-hydroxycarbamate

Catalog No.
S750350
CAS No.
36016-38-3
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-hydroxycarbamate

CAS Number

36016-38-3

Product Name

tert-Butyl N-hydroxycarbamate

IUPAC Name

tert-butyl N-hydroxycarbamate

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7)

InChI Key

DRDVJQOGFWAVLH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NO

Synonyms

N-Hydroxycarbamic Acid 1,1-Dimethylethyl Ester; Hydroxycarbamic Acid 1,1-Dimethylethyl Ester; Hydroxycarbamic Acid tert-Butyl Ester; 1,1-Dimethylethyl N-Hydroxycarbamate; N-(tert-Butoxycarbonyl)hydroxylamine; N-(tert-Butyloxycarbonyl)hydroxylamine; N

Canonical SMILES

CC(C)(C)OC(=O)NO

The exact mass of the compound tert-Butyl N-hydroxycarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144620. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl N-hydroxycarbamate (CAS 36016-38-3) is a stable, crystalline solid that serves as a key synthetic building block for the controlled introduction of the hydroxylamine moiety. Unlike inorganic hydroxylamine salts, it offers excellent solubility in common organic solvents, facilitating its use in a wide range of reaction conditions. The tert-butoxycarbonyl (Boc) protecting group provides significant stability, allowing for precise, predictable reactivity and simplified handling compared to the unstable free base, making it a preferred reagent in multi-step pharmaceutical and fine chemical synthesis.

Attempting to substitute tert-Butyl N-hydroxycarbamate with seemingly cheaper alternatives like hydroxylamine hydrochloride (NH2OH·HCl) often fails in practice, leading to increased process complexity and lower yields. Hydroxylamine salts have poor solubility in common organic solvents, complicating homogeneous reaction conditions. Their use requires the addition of a stoichiometric base to liberate the free nucleophile, which can introduce competing side reactions and complicate workup procedures. The unprotected hydroxylamine is also less stable, offering a less controlled and less selective reactivity profile compared to the precisely masked reactivity of the Boc-protected form, making tert-Butyl N-hydroxycarbamate the more reliable choice for reproducible, high-yielding transformations.

Enables Orthogonal Synthesis Strategies Incompatible with Benzyl-Protected Analogs

The N-Boc protecting group is readily cleaved under acidic conditions, providing crucial orthogonality with protecting groups sensitive to hydrogenolysis, such as benzyl (Bn) ethers or benzyl carbamates (Cbz). A common alternative, N-benzyl protected hydroxylamine, requires deprotection via catalytic hydrogenolysis, a method that is incompatible with molecules containing other reducible functional groups like alkenes or alkynes. The use of tert-Butyl N-hydroxycarbamate allows for the selective deprotection of the hydroxylamine without compromising these sensitive moieties.

Evidence DimensionProtecting Group Cleavage Condition
Target Compound DataAcid-labile (e.g., TFA, HCl); stable to hydrogenolysis and most bases.
Comparator Or BaselineN-Benzyl-hydroxylamine: Cleaved by hydrogenolysis (e.g., H2/Pd-C); stable to acid.
Quantified DifferenceQualitatively different cleavage conditions, enabling orthogonal strategies.
ConditionsMulti-step synthesis of complex molecules with diverse functional groups.

This orthogonality is a critical factor in synthetic route design, making this compound the correct choice for synthesizing complex molecules with hydrogen-sensitive groups.

High-Yielding Precursor for O-Substituted Hydroxylamines from Alcohols

tert-Butyl N-hydroxycarbamate is a documented, high-efficiency precursor for the synthesis of O-substituted hydroxylamines from alcohols. A two-step protocol involving O-alkylation with alcohol mesylates followed by acidic N-deprotection provides the target O-substituted hydroxylamines in good to excellent overall yields. For a range of primary and secondary alcohols, this method delivered the final products in 64-88% overall yield, demonstrating a reliable and reproducible procurement choice for this transformation.

Evidence DimensionOverall Yield (2 steps from alcohol)
Target Compound Data64-88%
Comparator Or BaselineAlternative multi-step routes from alcohols.
Quantified DifferenceProvides a documented high-yield pathway.
ConditionsO-alkylation with alcohol mesylates using DBU, followed by N-deprotection with HCl in diethyl ether.

For labs needing to synthesize diverse O-alkyl hydroxylamines, this compound provides a proven, high-yield entry point, reducing development time and improving material throughput.

Superior Processability: Stable, Crystalline Solid with High Organic Solubility

Compared to inorganic hydroxylamine salts or the unstable free base, tert-Butyl N-hydroxycarbamate offers superior handling and processability attributes critical for reproducibility and scale-up. It is a stable, crystalline solid that can be stored at room temperature and weighed accurately. Furthermore, it is soluble in common organic solvents like ethanol, acetone, and THF, but only slightly soluble in water, which is the inverse of hydroxylamine hydrochloride. This solubility profile is highly advantageous for performing reactions in standard organic media without requiring phase-transfer catalysts or biphasic systems.

Evidence DimensionPhysical State & Solubility
Target Compound DataStable, white crystalline solid; Soluble in common organic solvents.
Comparator Or BaselineHydroxylamine Hydrochloride: Crystalline solid; Poorly soluble in most organic solvents, soluble in water.
Quantified DifferenceOpposite solubility profile, enabling use in standard organic process streams.
ConditionsStandard laboratory and process chemistry workflows.

These physical properties simplify reaction setup, improve process control and reproducibility, and reduce the challenges associated with handling hygroscopic or poorly soluble reagents.

Complex Molecule Synthesis Featuring Hydrogen-Sensitive Groups

This compound is the indicated choice for multi-step syntheses where a hydroxylamine moiety must be introduced into a substrate containing functional groups sensitive to hydrogenolysis, such as alkenes, alkynes, or benzyl ethers. The acid-labile nature of the Boc group allows for selective deprotection late in the synthetic sequence without damaging these other functionalities.

Reliable and Scalable Preparation of O-Alkyl Hydroxylamine Libraries

For projects in medicinal chemistry or materials science requiring a diverse set of O-substituted hydroxylamines, this reagent serves as a highly effective and reliable starting material. Following the documented high-yield conversion from alcohols, it enables the efficient production of libraries of derivatives for screening and development.

Workflows Requiring High Reproducibility and Simplified Handling

In process development, automated synthesis platforms, or any workflow where consistency is paramount, the superior handling properties of tert-Butyl N-hydroxycarbamate make it a preferred reagent. Its status as a stable, non-hygroscopic solid with excellent organic solvent solubility simplifies reaction setup and ensures batch-to-batch reproducibility, unlike inorganic salt alternatives.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

36016-38-3

Wikipedia

Tert-Butyl N-hydroxycarbamate

Dates

Last modified: 08-15-2023

Explore Compound Types